molecular formula C17H11ClN2OS2 B2788572 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 392248-97-4

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B2788572
CAS RN: 392248-97-4
M. Wt: 358.86
InChI Key: MLLPNZCTDYVCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, also known as MBX-8025, is a synthetic compound that belongs to the class of thiazole and benzothiophene derivatives. It is a promising drug candidate for the treatment of various diseases, including non-alcoholic steatohepatitis (NASH), a liver disease that affects millions of people worldwide.

Scientific Research Applications

Antitumor Activity

3-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide and its derivatives have been extensively studied for their antitumor activity. In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit the in vitro growth of human tumor cells. Two compounds in this series showed a high ability to inhibit tumor growth, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Transformations

The synthesis and transformation of various derivatives of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide have been explored. For instance, the preparation of N-methyl derivatives and subsequent transformations like formylation and acylation were performed to study the chemical properties of these compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).

Diuretic Activity

Research has also delved into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Among a series of synthesized compounds, one specific derivative was found to be the most promising candidate for diuretic applications (Yar & Ansari, 2009).

Antimicrobial Activity

The antimicrobial activity of some derivatives of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has been investigated. For example, derivatives like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and their compounds were synthesized and screened for antibacterial activity, showing potential in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

properties

IUPAC Name

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS2/c1-9-6-7-11-13(8-9)23-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLPNZCTDYVCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

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